molecular formula C9H18N2O B14043622 (S)-5-Butyl-1-methylpiperazin-2-one

(S)-5-Butyl-1-methylpiperazin-2-one

Katalognummer: B14043622
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: YORVOKCEUQTEAO-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-Butyl-1-methylpiperazin-2-one is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a butyl group at the 5-position and a methyl group at the 1-position of the piperazine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Butyl-1-methylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as butylamine and methylpiperazine.

    Formation of Intermediate: The butylamine reacts with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the piperazine ring.

    Chiral Resolution: The racemic mixture of the product is subjected to chiral resolution to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

    Purification Techniques: Implementing advanced purification techniques, such as chromatography, to obtain the desired enantiomer with high enantiomeric excess.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-Butyl-1-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-5-Butyl-1-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-5-Butyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-5-Butyl-1-methylpiperazin-2-one: The enantiomer of the compound with a different spatial arrangement.

    5-Butyl-1-methylpiperazine: Lacks the ketone group at the 2-position.

    1-Methylpiperazine: Lacks the butyl group at the 5-position.

Uniqueness

(S)-5-Butyl-1-methylpiperazin-2-one is unique due to its specific chiral configuration and the presence of both butyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

(5S)-5-butyl-1-methylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

YORVOKCEUQTEAO-QMMMGPOBSA-N

Isomerische SMILES

CCCC[C@H]1CN(C(=O)CN1)C

Kanonische SMILES

CCCCC1CN(C(=O)CN1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.